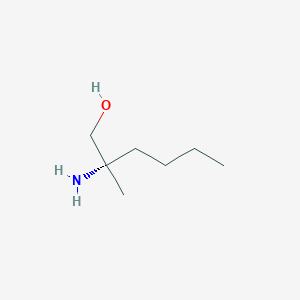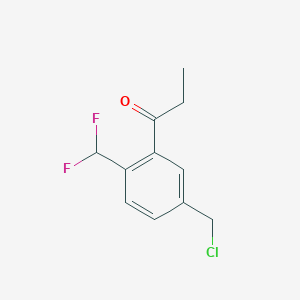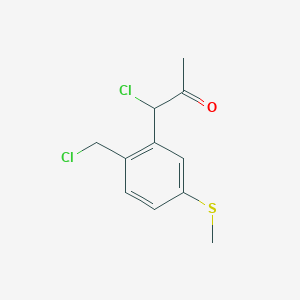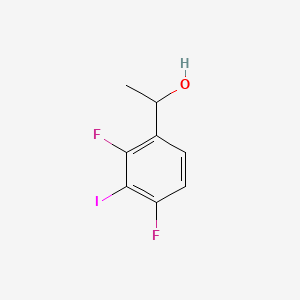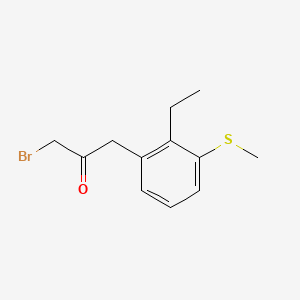![molecular formula C10H7N3O2 B14041668 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- is a heterocyclic compound with significant potential in medicinal chemistry. It is part of a class of compounds known for their biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare various substituted derivatives of this compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the 3-position, with reagents such as halogens or alkyl groups.
These reactions are typically conducted under specific conditions to ensure the desired product formation. For example, nitration, bromination, and iodination predominantly occur at the 3-position .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to cell signaling pathways, particularly those involving FGFRs.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar structural features but may target different biological pathways.
1H-Pyrrolo[3,2-b]pyridine derivatives: These compounds are known for their COX-inhibitory properties and are used in different therapeutic areas.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)- lies in its potent and selective inhibition of FGFRs, making it a valuable compound for cancer research and therapy .
属性
IUPAC Name |
3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-6-7-2-1-5-12-9(7)13-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQXTDKGARZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2CC#N)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
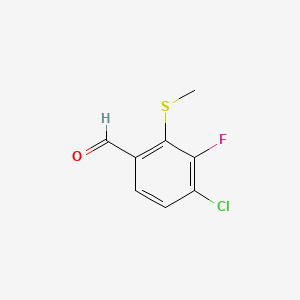
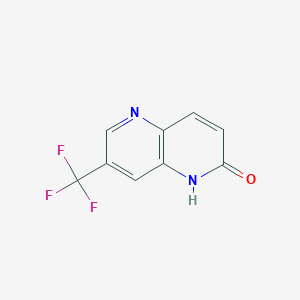
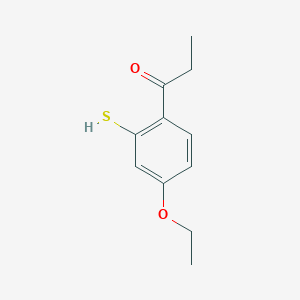
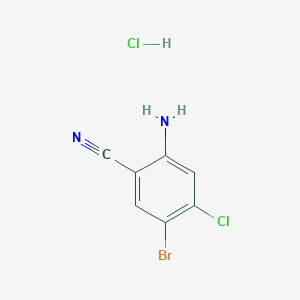
![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
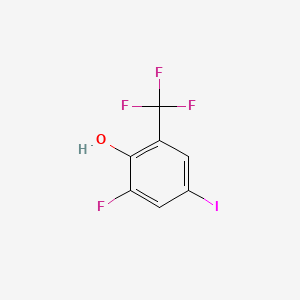
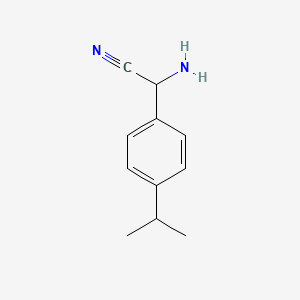
![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)
